

Azaspido[3.5]nonane: A Rising Star in Drug Discovery Scaffolds

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Compound of Interest

Compound Name:	<i>Tert-butyl 2-oxo-7-azaspido[3.5]nonane-7-carboxylate</i>
Cat. No.:	B153184

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An In-depth Technical Guide to the Azaspido[3.5]nonane Core for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can unlock new therapeutic possibilities is a driving force in modern drug discovery. Among the scaffolds gaining prominence is the azaspido[3.5]nonane core, a unique three-dimensional structure that offers a compelling combination of rigidity, synthetic tractability, and favorable physicochemical properties. This technical guide provides a comprehensive overview of azaspido[3.5]nonane building blocks, with a focus on their synthesis, biological applications, and the experimental methodologies crucial for their development as next-generation therapeutics.

A Versatile Scaffold for Diverse Biological Targets

The rigid, spirocyclic nature of the azaspido[3.5]nonane framework provides a distinct advantage in drug design by allowing for precise spatial orientation of substituents, which can lead to enhanced potency and selectivity for biological targets.^[1] This has led to the successful application of this scaffold in the development of modulators for a range of therapeutic targets, most notably in the area of metabolic diseases.^[2]

Derivatives of 7-azaspido[3.5]nonane have been extensively explored as potent agonists of G protein-coupled receptor 119 (GPR119), a key regulator of glucose homeostasis.^{[3][4]} Activation of GPR119 in pancreatic β -cells and intestinal L-cells stimulates glucose-dependent

insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes.[\[1\]](#)

Physicochemical and Pharmacokinetic Properties

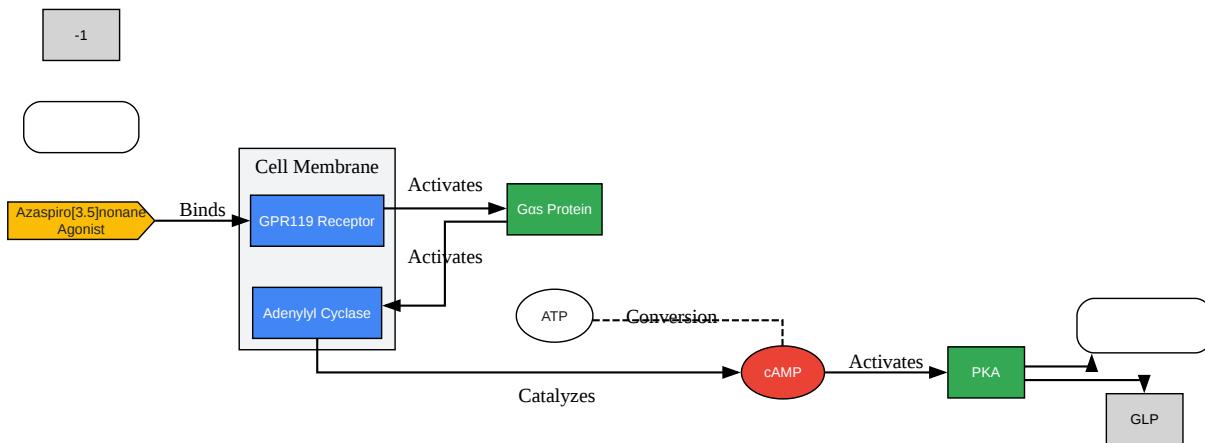
The inherent properties of the azaspiro[3.5]nonane core contribute to its potential as a drug-like scaffold. The table below summarizes key physicochemical properties of the parent 7-azaspiro[3.5]nonane and the pharmacokinetic profile of a representative GPR119 agonist, compound 54g.[\[5\]](#)

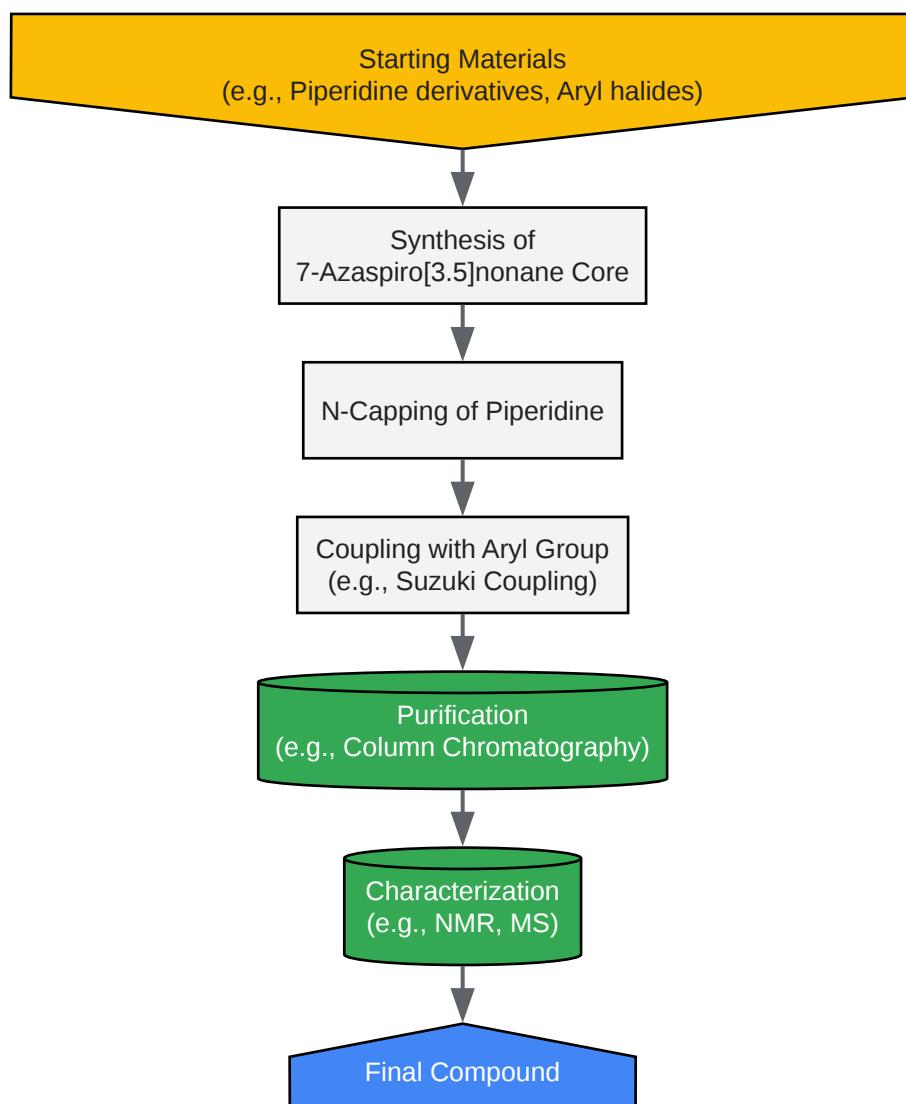
Property	7-Azaspiro[3.5]nonane	Compound 54g
Molecular Formula	C ₈ H ₁₅ N	-
Molecular Weight	125.21 g/mol	-
Predicted pKa	10.5 (strongest basic)	-
Predicted XLogP3	1.8	-
Topological Polar Surface Area	12 Å ²	-
hGPR119 EC ₅₀	-	13 nM
Rat Plasma Concentration (1h)	-	104 ng/mL
T _{max} (h)	-	1.0
C _{max} (ng/mL)	-	358
AUC _{0-24h} (ng·h/mL)	-	1340
t _{1/2} (h)	-	3.2
Bioavailability (F%)	-	45

GPR119 Signaling Pathway

The therapeutic effect of azaspiro[3.5]nonane-based GPR119 agonists is mediated through the Gas signaling pathway. Upon agonist binding, a conformational change in the GPR119 receptor activates the associated Gas protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A

(PKA), ultimately leading to enhanced glucose-stimulated insulin secretion and the release of GLP-1.





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